(3-Fluoronaphthalen-2-YL)boronic acid
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Overview
Description
(3-Fluoronaphthalen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (3-Fluoronaphthalen-2-YL)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in the synthesis of complex organic compounds . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . The stability of this compound and its rapid transmetalation with palladium (II) complexes make it generally environmentally benign .
Biochemical Analysis
Biochemical Properties
(3-Fluoronaphthalen-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is widely used in organic synthesis to create complex molecules. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers an organic group to the palladium center . Additionally, this compound can interact with enzymes and proteins that have active sites capable of binding boronic acids, potentially inhibiting their activity or altering their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Boronic acids, in general, are known to influence cell function by interacting with diols present in cell membranes and proteins. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may interfere with the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and other metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can participate in the Suzuki-Miyaura coupling reaction, where it facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can undergo degradation, leading to a decrease in its efficacy over time. Additionally, prolonged exposure to this compound may result in cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including organ damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation and breakdown of organic molecules. The compound can act as an inhibitor of enzymes that utilize diols as substrates, thereby affecting metabolic flux and the levels of various metabolites. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that may further interact with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound can localize to specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound may be directed to organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The subcellular localization of this compound can also influence its activity and stability, as different compartments provide distinct microenvironments that affect the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoronaphthalen-2-YL)boronic acid typically involves the borylation of 3-fluoronaphthalene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method efficient and widely used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoronaphthalen-2-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Fluoronaphthalen-2-YL)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
2-Fluoronaphthalene-3-boronic Acid: A positional isomer with similar reactivity.
4-Fluorophenylboronic Acid: Used in similar coupling reactions but with different electronic properties due to the position of the fluorine atom.
Uniqueness
(3-Fluoronaphthalen-2-YL)boronic acid is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of certain biaryl compounds where electronic effects are crucial .
Properties
IUPAC Name |
(3-fluoronaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVTUJWWSROSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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